molecular formula C17H31N3OS B2786484 N-cyclohexyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide CAS No. 2034293-19-9

N-cyclohexyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2786484
CAS No.: 2034293-19-9
M. Wt: 325.52
InChI Key: XJFIUNXJNRLDSC-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a complex organic compound with a unique structure that includes a diazepane ring, a thiopyran ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-cyclohexyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Industry: The compound may be used in various industrial processes, particularly in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which N-cyclohexyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide include:

  • N-cyclohexylbenzenesulfonamide
  • N-cyclohexyl-4-methylbenzenesulfonamide
  • N-cyclohexyl-4-nitrobenzenesulfonamide
  • N-cyclohexylmethanesulfonamide
  • N-cyclohexylbenzamide
  • N-cyclohexylacetamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the diazepane ring, thiopyran ring, and cyclohexyl group.

Properties

IUPAC Name

N-cyclohexyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3OS/c21-17(18-15-5-2-1-3-6-15)20-10-4-9-19(11-12-20)16-7-13-22-14-8-16/h15-16H,1-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFIUNXJNRLDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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